3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Medicinal chemistry Sigma receptor ligand synthesis SAR building blocks

3-Methyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 55990-30-2) is a synthetic benzofuran-2-carboxamide derivative with molecular formula C₁₆H₁₃NO₂ and molecular weight 251.28 g/mol. The compound features a 3-methyl substitution on the benzofuran core and an N-phenyl carboxamide side chain, distinguishing it from the unsubstituted analog N-phenylbenzofuran-2-carboxamide (7a, CAS 50635-12-6).

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 55990-30-2
Cat. No. B6513548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-phenyl-1-benzofuran-2-carboxamide
CAS55990-30-2
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)
InChIKeyVHUCUJKXPKIWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 55990-30-2) – Structural and Physicochemical Baseline for Procurement Decisions


3-Methyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 55990-30-2) is a synthetic benzofuran-2-carboxamide derivative with molecular formula C₁₆H₁₃NO₂ and molecular weight 251.28 g/mol [1]. The compound features a 3-methyl substitution on the benzofuran core and an N-phenyl carboxamide side chain, distinguishing it from the unsubstituted analog N-phenylbenzofuran-2-carboxamide (7a, CAS 50635-12-6). It serves as a key synthetic intermediate in the preparation of sigma receptor ligands of the KSCM series (KSCM-1, KSCM-5, KSCM-11), which exhibit nanomolar affinity (Ki 7.8–34 nM) at σ₁ receptors [2]. The compound is synthesized via DCC/DMAP-mediated condensation of 3-methylbenzofuran-2-carboxylic acid with aniline under ambient conditions [3].

Why Generic Substitution Fails for 3-Methyl-N-phenyl-1-benzofuran-2-carboxamide: Structural Determinants That Block Simple Interchange


In-class benzofuran-2-carboxamides cannot be interchanged without consequence because three structural variables independently govern functional outcome: (i) the presence or absence of the 3-methyl group on the benzofuran ring, (ii) the N-substitution pattern (N-phenyl alone vs. N-phenyl-N-alkyl), and (iii) aryl ring methoxylation [1]. The 3-methyl substituent is not a passive feature—SAR studies in the 7-methoxy-N-phenylbenzofuran-2-carboxamide series demonstrated that –CH₃ substitution at the R₂ position (analogous to the 3-position) yielded the most potent neuroprotective activity, comparable to memantine at 30 μM [2]. Substituting the unsubstituted N-phenylbenzofuran-2-carboxamide (7a, CAS 50635-12-6) for the 3-methyl analog eliminates this methyl-dependent pharmacophoric contribution. Furthermore, replacing the compound with its N-alkylated KSCM derivatives (e.g., KSCM-5) introduces a piperidinylpropyl group that drives σ₁ receptor binding (Ki ≈ 34 nM) but also alters cytotoxicity profiles—KSCM-5 exhibits greater toxicity in MA-10 cells than KSCM-1 or KSCM-11 [1]. These divergent properties preclude casual analog substitution.

Quantitative Differentiation Evidence for 3-Methyl-N-phenyl-1-benzofuran-2-carboxamide Against Closest Analogs


3-Methyl Substitution Confers Synthetic Versatility Not Available with the Des-Methyl Analog (7a)

3-Methyl-N-phenyl-1-benzofuran-2-carboxamide contains a 3-methyl group on the benzofuran core that is absent in the direct des-methyl comparator N-phenylbenzofuran-2-carboxamide (7a, CAS 50635-12-6). This methyl group serves as a critical synthetic handle: the compound is the direct N-arylation precursor to the entire KSCM series of sigma receptor ligands (KSCM-1, KSCM-5, KSCM-11), which after N-alkylation with 1-(3-chloropropyl)piperidine achieve σ₁ receptor Ki values of 7.8–34 nM [1]. The des-methyl analog 7a cannot access this productive N-alkylation trajectory because it lacks the 3-methyl group that defines the KSCM pharmacophore scaffold. In the patent literature, 3-C₁₋₂₀-alkyl-N-phenylbenzofuran-2-carboxamides—with 3-methyl as the prototypical example—are explicitly claimed as the requisite intermediates for generating sigma receptor-binding compounds of Formula I [2].

Medicinal chemistry Sigma receptor ligand synthesis SAR building blocks

N-Phenyl Without N-Alkylation Confers Functional Divergence from KSCM Sigma Ligands

3-Methyl-N-phenyl-1-benzofuran-2-carboxamide is the non-N-alkylated parent structure of the KSCM series. In the KSCM compounds, N-alkylation with a piperidinylpropyl group drives high-affinity σ₁ binding (Ki = 27.5 nM for KSCM-1, ~34 nM for KSCM-5) but simultaneously introduces concentration-dependent cytotoxicity in MA-10 Leydig cells [1]. Specifically, KSCM-5 exhibited the greatest toxicity among the three ligands, followed by KSCM-11, with KSCM-1 showing the least [1]. The non-alkylated parent compound, lacking the basic piperidine moiety, is expected to display a distinct cytotoxicity and receptor-binding profile compared to its N-alkylated progeny, making it a critical control compound for dissecting N-alkylation-dependent pharmacology [2].

Sigma receptor pharmacology Functional selectivity Cytotoxicity profiling

3-Methyl Group Contributes to Neuroprotective Potency in Benzofuran-2-Carboxamide Series

In a systematic SAR study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, compound 1f—bearing a –CH₃ substituent at the R₂ position (structurally analogous to the 3-position of the benzofuran ring in the target compound)—exhibited the most potent neuroprotective activity against NMDA-induced excitotoxicity among 18 synthesized derivatives at 100 μM, with efficacy comparable to the reference NMDA antagonist memantine at 30 μM [1]. This class-level SAR evidence indicates that the 3-methyl group is a positive determinant for neuroprotective action in benzofuran-2-carboxamides. The des-methyl analog N-phenylbenzofuran-2-carboxamide (7a) lacks this substituent and has not been reported to exhibit comparable neuroprotection; instead, 7a is characterized as an Aβ42 aggregation promoter [2].

Neuroprotection Excitotoxicity Structure-activity relationship

Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Versus Key Analogs

3-Methyl-N-phenyl-1-benzofuran-2-carboxamide exhibits computed physicochemical properties that differentiate it from both the des-methyl analog 7a and the N-alkylated KSCM derivatives. Its XLogP3 of 3.9 [1] places it in an optimal lipophilicity range for passive membrane permeability, while its topological polar surface area (TPSA) of 42.2 Ų [1] falls well below the 90 Ų threshold commonly associated with CNS penetration. In contrast, the N-alkylated analog KSCM-5 (MW 376.5) introduces a basic tertiary amine (piperidine) that increases molecular weight by ~125 Da and adds a protonatable nitrogen with pKa ~9–10, fundamentally altering ionization state at physiological pH and potentially restricting CNS access relative to the non-basic parent [2].

Drug-likeness Physicochemical profiling CNS drug design

High-Impact Application Scenarios for 3-Methyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 55990-30-2)


Sigma Receptor Ligand Development: Essential Precursor for KSCM-Series Synthesis

This compound is the direct N-arylation precursor required for synthesizing the KSCM family of sigma-1 receptor ligands (KSCM-1, KSCM-5, KSCM-11), which achieve Ki values of 7.8–34 nM at σ₁ receptors [1]. Reaction with 1-(3-chloropropyl)piperidine under modified Finkelstein conditions yields the bioactive N-alkylated products. The 3-methyl group is structurally mandatory—the des-methyl analog 7a (CAS 50635-12-6) does not map to the KSCM pharmacophore and cannot substitute in this synthetic pathway [2]. Procurement of CAS 55990-30-2 is therefore non-negotiable for any laboratory replicating or extending the KSCM sigma ligand series.

Mechanistic Control Compound for N-Alkylation-Dependent Pharmacology Studies

The non-alkylated parent structure serves as an essential negative control for dissecting the contribution of the piperidinylpropyl group to sigma receptor binding, cytotoxicity, and functional outcomes. In MA-10 cell viability assays, the N-alkylated KSCM-5 exhibits the greatest toxicity among the three KSCM ligands, while KSCM-1 shows the least [1]. The parent compound (CAS 55990-30-2), lacking the basic piperidine moiety, enables researchers to establish baseline cytotoxicity and binding profiles against which N-alkylated analog effects can be quantitatively compared [3].

Neuroprotection-Focused Benzofuran-2-Carboxamide SAR Programs

Class-level SAR evidence from the 7-methoxy-N-phenylbenzofuran-2-carboxamide series demonstrates that –CH₃ substitution at the R₂ position (analogous to the 3-position in CAS 55990-30-2) confers the most potent neuroprotective activity against NMDA-induced excitotoxicity, with efficacy comparable to memantine at 30 μM [4]. The 3-methyl-N-phenyl scaffold provides a validated starting point for structure-activity relationship studies targeting neuroprotection, with the methyl group serving as a confirmed positive pharmacophoric element that is absent in des-methyl analog 7a (whose primary reported activity is Aβ42 aggregation modulation rather than direct neuroprotection) [5].

CNS-Penetrant Probe Design: Favorable Physicochemical Starting Point

With MW 251.28, TPSA 42.2 Ų, XLogP3 3.9, and only one hydrogen bond donor, this compound possesses physicochemical properties within favorable ranges for CNS drug design [6]. Its TPSA of 42.2 Ų is substantially below the widely accepted 90 Ų ceiling for brain penetration. Compared to the N-alkylated KSCM derivatives (MW ~376, containing a protonatable piperidine nitrogen), the target compound avoids the additional molecular weight and basic center that may limit CNS exposure. This makes it a strategically superior starting scaffold for CNS-targeted medicinal chemistry campaigns relative to its bulkier, permanently charged N-alkylated counterparts [7].

Quote Request

Request a Quote for 3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.